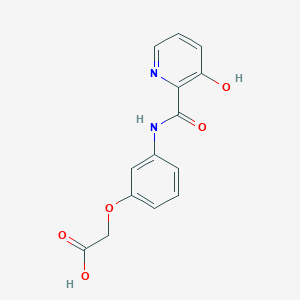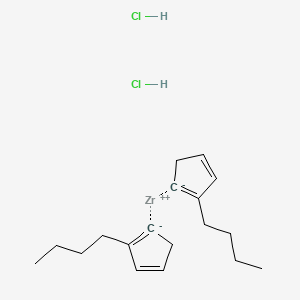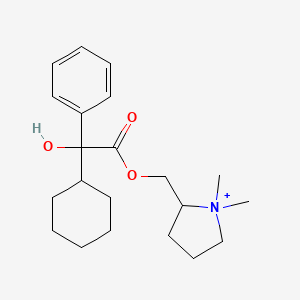![molecular formula C28H20Na2O6S2 B12812812 Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate is a complex organic compound with the molecular formula C26H21NaO12S4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate typically involves the reaction of biphenyl derivatives with ethene and sulfonation agents. One common method includes the condensation reaction of biphenyl with ethene derivatives in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted biphenyl compounds .
Scientific Research Applications
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can form strong interactions with various biological molecules, influencing their function and activity. Additionally, its biphenyl structure allows for π-π stacking interactions, which can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-((1,1’-Biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonic) acid: Similar in structure but differs in the position of the ethene linkages.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains ethyne linkages instead of ethene, leading to different chemical properties.
(E)-Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate: An ester derivative with different functional groups.
Uniqueness
Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H20Na2O6S2 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
disodium;4-[(E)-2-[4-[4-[(E)-2-(4-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)26-15-7-22(8-16-26)2-4-24-11-19-28(20-12-24)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b3-1+,4-2+;; |
InChI Key |
HSMVNLWDRRDUHZ-UFVDJLLLSA-L |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)


![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)

![3-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B12812788.png)

